molecular formula C20H20N2O3 B11590943 (3aS,4R,9bR)-6-methoxy-4-(3-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-6-methoxy-4-(3-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11590943
M. Wt: 336.4 g/mol
InChI Key: ZSNZIOLOVSOIRF-GJYPPUQNSA-N
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Description

6-METHOXY-4-(3-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 6-METHOXY-4-(3-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex heterocycles . Industrial production methods often utilize similar catalytic processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting nitro groups to amino groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and nitric acid for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-METHOXY-4-(3-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The methoxy and methylphenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as 6-methoxyquinoline and 3-butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline . Compared to these, 6-METHOXY-4-(3-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE exhibits unique structural features that enhance its biological activity and specificity. Its nitro group, in particular, provides distinct reactivity and potential for bioreduction, setting it apart from other quinoline derivatives.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(3aS,4R,9bR)-6-methoxy-4-(3-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C20H20N2O3/c1-12-5-3-6-13(9-12)19-16-8-4-7-15(16)17-10-14(22(23)24)11-18(25-2)20(17)21-19/h3-7,9-11,15-16,19,21H,8H2,1-2H3/t15-,16+,19+/m1/s1

InChI Key

ZSNZIOLOVSOIRF-GJYPPUQNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC(=CC=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

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